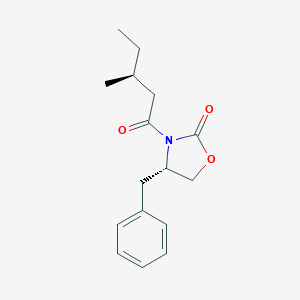

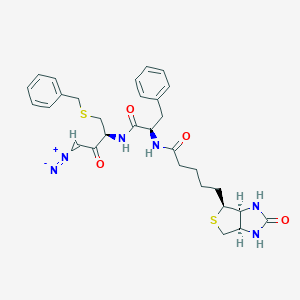

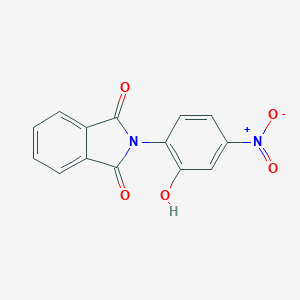

2-(2-hydroxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione

説明

2-(2-hydroxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione, also known as NTI, is a small molecule that has gained significant attention in scientific research due to its unique properties. NTI is a potent and selective antagonist of the GABA(A) receptor, which is a major neurotransmitter receptor in the brain.

科学的研究の応用

Synthesis and Structural Analysis

Novel Hexahydro-1H-Isoindole-1,3(2H)-Dione Derivatives Synthesis : A novel approach for synthesizing hexahydro-1H-isoindole-1,3(2H)-dione derivatives has been developed. These derivatives are synthesized from 3-sulfolene, with subsequent modifications leading to amino and triazole derivatives, showcasing the versatility of this compound in chemical synthesis Tan et al., 2016.

Microwave-Assisted Synthesis of N-(Arylaminomethyl)-phthalimides : Utilizing N-hydroxymethylphthalimide and arylamines, a variety of isoindole-1,3-dione derivatives were synthesized, demonstrating the efficiency of microwave-assisted reactions. This study highlights the compound's role in facilitating rapid and high-yielding synthesis Sena et al., 2007.

Structural and Theoretical Studies on Norcantharidine Derivatives : Detailed analysis of four novel derivatives revealed insights into their supramolecular interactions and crystal structures. This study showcases the importance of structural differences in determining the supramolecular interactions of molecules, with isoindole-1,3(2H)-dione derivatives serving as a focal point Tan et al., 2020.

Functional Applications

Antimicrobial Screening : Novel azaimidoxy compounds derived from isoindole-1,3(2H)-dione have been synthesized and screened for antimicrobial activities. This research underscores the potential of these derivatives as chemotherapeutic agents, expanding the utility of isoindole-1,3(2H)-dione in medicinal chemistry Jain et al., 2006.

Mesogenic Schiff Bases Synthesis : The creation of mesogenic Schiff bases from isoindole-1,3-dione derivatives highlights their application in the development of materials with liquid crystalline properties. This research points to the versatility of isoindole-1,3(2H)-dione derivatives in material science, particularly in creating substances with unique thermal and optical properties Dubey et al., 2018.

Photophysical Properties Exploration : The study of excited-state intramolecular proton transfer chromophores based on isoindole-1,3(2H)-dione derivatives highlights their photophysical behavior and potential application in developing fluorescent materials sensitive to solvent polarity Deshmukh & Sekar, 2015.

Anticancer Activity Investigation : The synthesis and evaluation of novel isoindole-1,3(2H)-dione compounds containing different functional groups have been explored for their anticancer activity. This research underscores the potential of modifying isoindole-1,3(2H)-dione derivatives to develop new anticancer agents, demonstrating the compound's relevance in medicinal chemistry Tan et al., 2020.

特性

IUPAC Name |

2-(2-hydroxy-4-nitrophenyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N2O5/c17-12-7-8(16(20)21)5-6-11(12)15-13(18)9-3-1-2-4-10(9)14(15)19/h1-7,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOKQLZFZMUOLSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=C(C=C(C=C3)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90405489 | |

| Record name | STK266267 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

117346-07-3 | |

| Record name | STK266267 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(R)-5-(Azidomethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone](/img/structure/B138858.png)

![N-[(2S,3R,4R,5S,6R)-2-Ethylsulfanyl-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B138871.png)